Cas no 389813-20-1 ([Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)

[Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a specialized organic compound featuring a carbamate ester linkage and a chloropyridine moiety. Its molecular structure combines a cyclohexyl-ethyl carbamoyl group with a 2-chloropyridine-3-carboxylate scaffold, making it a versatile intermediate in synthetic chemistry. The presence of the chloropyridine group enhances reactivity in nucleophilic substitution reactions, while the carbamate functionality offers stability and potential for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can contribute to the development of bioactive molecules. Its well-defined reactivity profile and synthetic flexibility make it a valuable building block for targeted chemical synthesis.
[Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate structure
389813-20-1 structure
商品名:[Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
CAS番号:389813-20-1
MF:C16H21ClN2O3
メガワット:324.802543401718
CID:6577717
PubChem ID:2372799

[Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Z19818876
    • EN300-26586033
    • 389813-20-1
    • [cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
    • AKOS033713524
    • [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
    • インチ: 1S/C16H21ClN2O3/c1-2-19(12-7-4-3-5-8-12)14(20)11-22-16(21)13-9-6-10-18-15(13)17/h6,9-10,12H,2-5,7-8,11H2,1H3
    • InChIKey: BZQJWODZTAUYFW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)C(=O)OCC(N(CC)C1CCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 324.1240702g/mol
  • どういたいしつりょう: 324.1240702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

[Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26586033-0.05g
389813-20-1 90%
0.05g
$212.0 2023-09-13

[Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 関連文献

[Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylateに関する追加情報

Introduction to [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 389813-20-1)

[Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 389813-20-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is composed of a cyclohexyl ring, an ethyl carbamoyl group, and a 2-chloropyridine-3-carboxylate moiety. The cyclohexyl ring provides steric bulk and hydrophobicity, while the ethyl carbamoyl group contributes to the compound's polarity and hydrogen bonding capabilities. The 2-chloropyridine-3-carboxylate moiety introduces a chlorine atom and a carboxylic acid ester, which are crucial for the compound's biological activity and reactivity.

The synthesis of [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multi-step reactions, including the formation of the cyclohexyl(ethyl)carbamoyl intermediate and its subsequent coupling with 2-chloropyridine-3-carboxylic acid. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound. For instance, the use of transition metal-catalyzed cross-coupling reactions has significantly improved the yield and purity of the final product.

In terms of biological activity, [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has shown promising results in various in vitro and in vivo studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, studies have indicated that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, it has exhibited anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

The pharmacokinetic properties of [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate have also been extensively studied. Preclinical data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further drug development. Its oral bioavailability is relatively high, and it exhibits good stability in physiological conditions.

Clinical trials are currently underway to evaluate the safety and efficacy of [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in treating various diseases. Early results from phase I trials have shown that the compound is well-tolerated by patients with minimal adverse effects. These findings have paved the way for more advanced clinical trials to explore its therapeutic potential further.

Beyond its therapeutic applications, [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been investigated for its use as a research tool in understanding biological processes. Its ability to selectively modulate specific molecular targets makes it a valuable probe for studying signal transduction pathways and cellular mechanisms involved in disease progression.

In conclusion, [Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 389813-20-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, positions it as a strong candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd